

Dihydrorhodamine 123 (DHR 123) Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydrorhodamine 123

Cat. No.: B035253

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with detailed information on the stability, storage, and handling of **Dihydrorhodamine 123** (DHR 123), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **Dihydrorhodamine 123**?

A1: The storage conditions for DHR 123 depend on its form (solid powder vs. solution). Improper storage can lead to auto-oxidation and high background fluorescence.

- **Solid Powder:** DHR 123 powder is relatively stable. It should be stored at -20°C, protected from light and moisture.^{[1][2]} Under these conditions, it can be stable for up to three years.^[1]
- **Stock Solutions (in DMSO):** Stock solutions are significantly less stable than the powder.^[3] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.^{[3][4]} For optimal stability, overlay the aliquot with an inert gas like nitrogen or argon before sealing.^[5] Store these aliquots at -80°C for up to one year or at -20°C for up to three months.^{[1][6]}
- **Working Solutions:** Diluted, aqueous working solutions are highly unstable and prone to rapid oxidation.^[3] They should always be prepared fresh immediately before use and protected from light.^[3] If not used immediately, they should be kept on wet ice for the duration of the experiment on the same day.^[5]

Q2: How stable is **Dihydrorhodamine 123** in different forms?

A2: **Dihydrorhodamine 123** is inherently susceptible to oxidation by atmospheric oxygen. Its stability is a critical factor for successful experiments.

- In Solution: The compound is noted to be unstable in solutions, making freshly prepared working solutions highly recommended for reliable results.[3]
- Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can degrade the reagent.[3] Studies have shown that more than 20 freeze-thaw cycles can negatively impact the solution's stability.[7]
- Aqueous Solutions: The stability of DHR 123 in aqueous solutions needs careful consideration, especially during long incubation periods, as this can lead to a non-specific increase in fluorescence.[8]

For experiments requiring higher stability, **Dihydrorhodamine 123** dihydrochloride is available as a more stable and water-soluble alternative.[9]

Summary of Storage Conditions and Stability

Form	Storage Temperature	Duration	Key Considerations
Solid Powder	-20°C	Up to 3 years[1]	Protect from light and moisture.[1][2]
Stock Solution (in DMSO)	-80°C	Up to 1 year[1]	Aliquot into single-use vials; avoid freeze-thaw cycles.[1][3]
-20°C	Up to 3 months[6]	Aliquot into single-use vials; avoid freeze-thaw cycles.[3][6]	
Working Solution (Aqueous)	On Ice (2-8°C)	Use immediately[3]	Prepare fresh; protect from light. Prone to auto-oxidation.[3][5]

Troubleshooting Guide

Q3: I am observing high background fluorescence in my negative control samples. What is the cause?

A3: High background fluorescence is a common issue, typically caused by the auto-oxidation of DHR 123 into its fluorescent form, Rhodamine 123.

- Cause 1: Improper Reagent Storage/Handling: The DHR 123 stock or working solution may have oxidized before being added to the cells. This can happen if stock solutions are not stored properly at -80°C, have undergone multiple freeze-thaw cycles, or if the working solution was not prepared fresh.[\[3\]](#)[\[5\]](#)
- Solution:
 - Always use freshly prepared working solutions.[\[3\]](#)
 - Ensure stock solutions are properly aliquoted, stored at -80°C, and protected from light.[\[1\]](#)
 - Minimize exposure of the working solution to air and light; keep it on ice.[\[5\]](#)[\[9\]](#)
 - Consider performing a wash step after staining to reduce extracellular background fluorescence.[\[3\]](#)
- Cause 2: Media Components: Certain components in cell culture media can contribute to the oxidation of DHR 123.
- Solution:
 - Prepare the DHR 123 working solution in a serum-free medium or a simple buffer like PBS or HBSS.[\[3\]](#)[\[5\]](#)
 - If treating cells with oxidizing agents, ensure you wash the cells thoroughly (at least three times) before adding the DHR 123 probe to prevent direct oxidation of the dye.[\[3\]](#)

Q4: My positive control (e.g., PMA-stimulated cells) shows a weak or no fluorescent signal. What should I do?

A4: A lack of signal in a positive control suggests a problem with the reagent's activity, the cells' ability to produce ROS, or the detection method.

- Cause 1: Inactive DHR 123: The probe may have degraded due to improper storage.
- Solution: Use a fresh aliquot of DHR 123 stock solution to prepare your working solution. If the problem persists, open a new vial of the powdered reagent.
- Cause 2: Insufficient Cellular Response: The cells may not be producing a detectable level of ROS.
- Solution:
 - Confirm the viability and health of your cells.
 - Optimize the concentration of your stimulus (e.g., PMA) and the incubation time. A typical stimulation involves 50 nM PMA.[\[3\]](#)
 - Ensure you have a true positive control, such as adding a low concentration of hydrogen peroxide to a cell sample with the dye, to confirm the dye is working.[\[5\]](#)
- Cause 3: Incorrect Instrument Settings: The signal may be present but not detected correctly.
- Solution:
 - Ensure you are using the correct excitation and emission filters for Rhodamine 123 (Ex/Em \approx 505/534 nm).[\[9\]](#)
 - For flow cytometry, check the voltage settings for the fluorescence channel. A signal that appears low on a logarithmic scale might be clearly distinguishable on a linear scale.[\[5\]](#)

Q5: The fluorescent signal in my experimental samples is saturated or too high. How can I fix this?

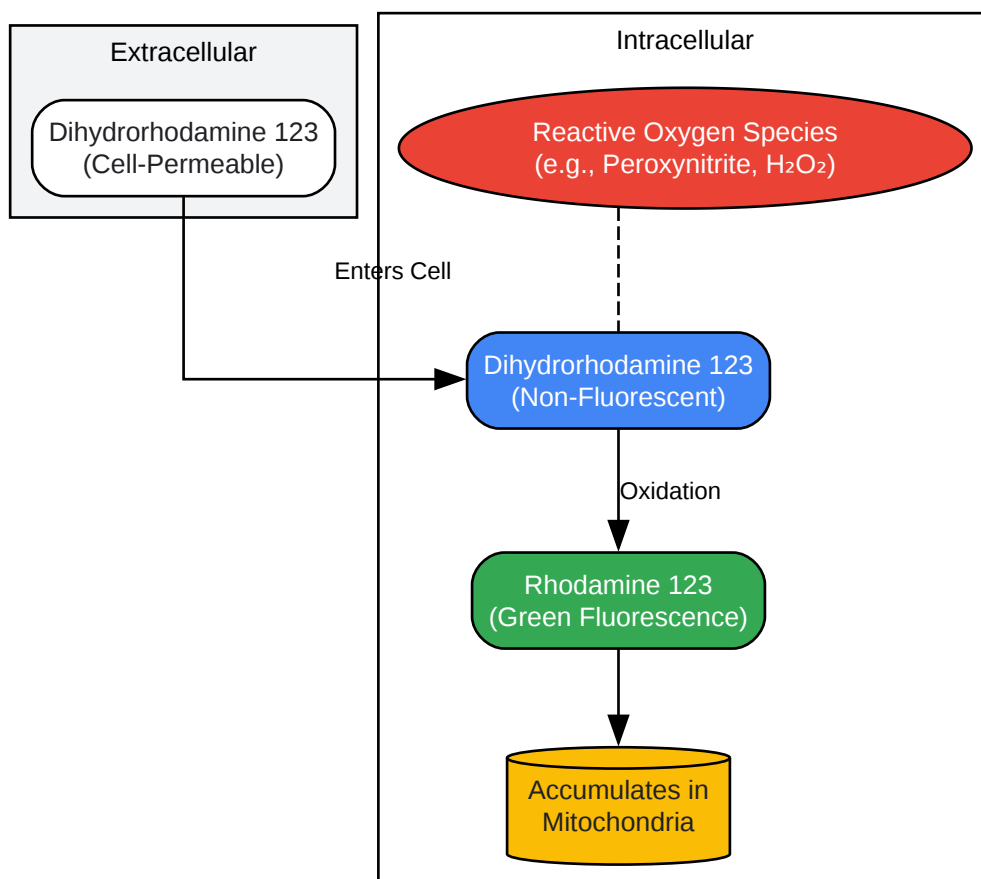
A5: An excessively high signal can make it impossible to quantify differences between samples.

- Cause 1: DHR 123 Concentration is Too High: The probe concentration may be too high for the level of ROS production in your specific cell type.

- Solution: Perform a titration experiment to determine the optimal DHR 123 concentration. Typical working concentrations range from 1 to 10 μM .^{[1][3]} There is a point where the concentration can be too low to detect a signal over the background oxidative potential of the cells.^[5]
- Cause 2: Instrument Settings are Too Sensitive: The detector (e.g., PMT voltage in a flow cytometer) may be set too high.
- Solution: Reduce the voltage settings on the instrument to bring the signal within the linear range of detection. Use your positive control to set the upper limit of the scale.^[5]

Diagrams

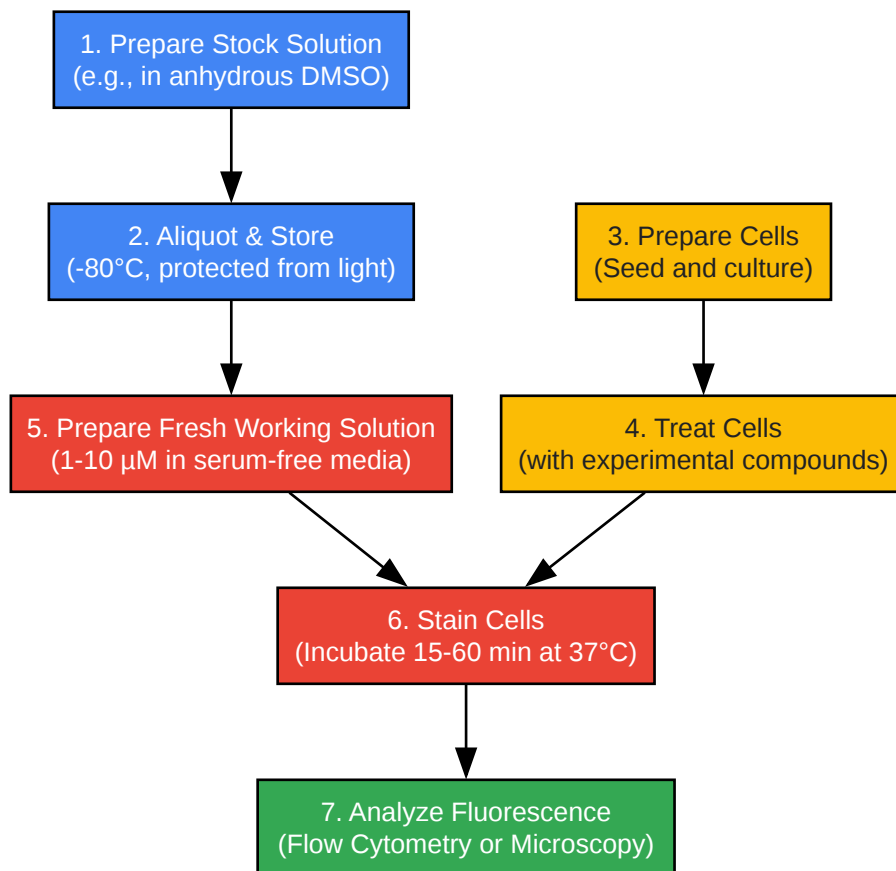
Signaling Pathway & Mechanism



[Click to download full resolution via product page](#)

Caption: Mechanism of DHR 123 oxidation to fluorescent Rhodamine 123 by ROS.

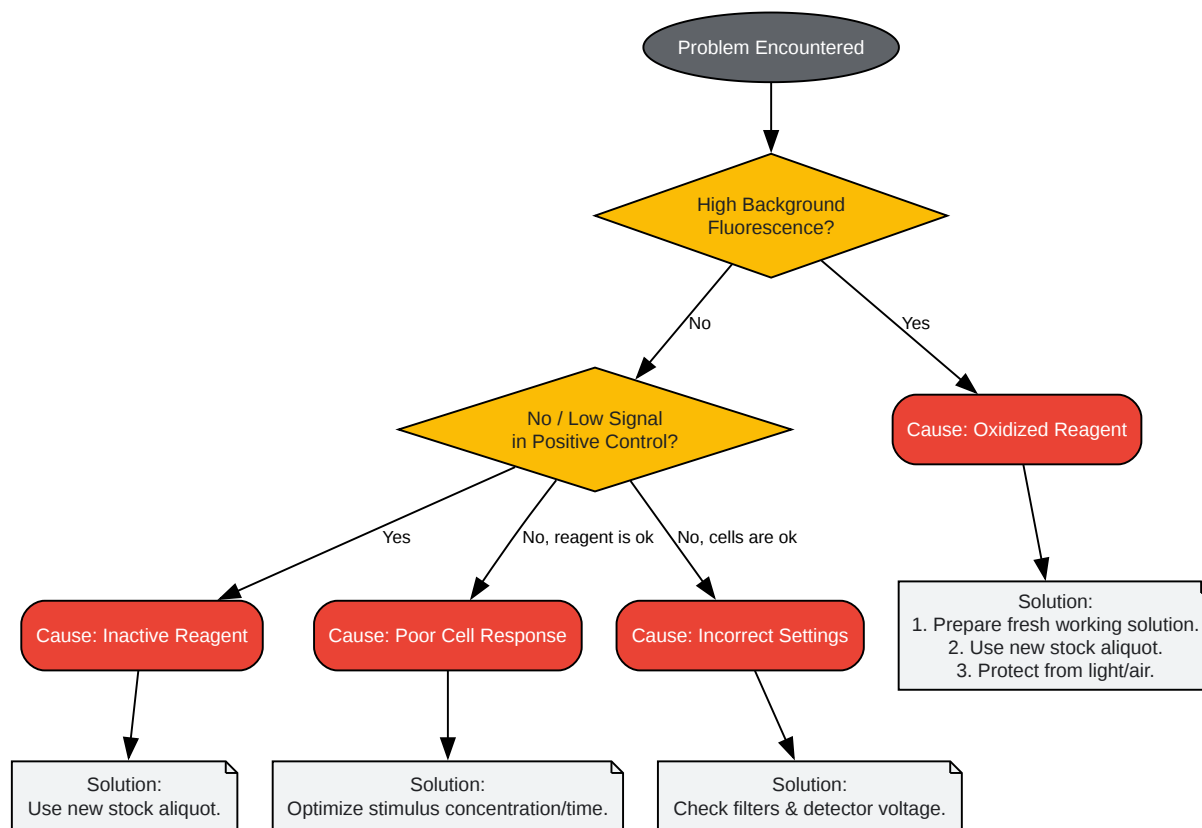
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for measuring cellular ROS with DHR 123.

Troubleshooting Logic



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting common DHR 123 assay issues.

Key Experimental Protocols

Protocol: Preparation of DHR 123 Solutions

- Preparation of Stock Solution (e.g., 10 mM):
 - Allow the DHR 123 solid powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

- Under sterile conditions, dissolve the DHR 123 in high-quality, anhydrous dimethyl sulfoxide (DMSO).^[1] For example, dissolve 1 mg of DHR 123 (MW: 346.38) in 28.9 μ L of DMSO for a 10 mM stock solution.
- Vortex briefly to ensure complete dissolution.
- Immediately aliquot the stock solution into single-use, light-protecting vials.
- Store the aliquots at -80°C for long-term storage.^[1]
- Preparation of Working Solution (e.g., 5 μ M):
 - This solution must be prepared fresh immediately before use.^[3]
 - Thaw one aliquot of the stock solution.
 - Dilute the stock solution in a suitable buffer (e.g., PBS) or serum-free cell culture medium to the desired final concentration (typically 1-10 μ M).^{[1][3]} For example, to make a 5 μ M working solution from a 10 mM stock, perform a 1:2000 dilution (e.g., add 1 μ L of stock to 2 mL of medium).
 - Keep the working solution on ice and protected from light until it is added to the cells.^[5]

Protocol: General Cell Staining for ROS Detection

- Cell Preparation: Culture adherent or suspension cells to the desired confluency or density under standard conditions.
- Treatment: Treat the cells with your specific inducers or inhibitors of reactive oxygen species for the desired period. Include appropriate positive and negative controls.
- Washing (Critical for Oxidizing Agents): If cells were treated with strong oxidizing agents, gently wash them three times with a warm buffer (e.g., PBS) or culture medium to remove any residual compounds that could directly oxidize the DHR 123 probe.^[3]
- Staining: Remove the treatment medium and add the freshly prepared DHR 123 working solution to the cells.

- Incubation: Incubate the cells for 15-60 minutes at 37°C in the dark.[1][10] The optimal incubation time may vary depending on the cell type and should be determined empirically. [11]
- Analysis:
 - Fluorescence Microscopy: Cells can be imaged directly without washing, although a wash step with a warm buffer can help reduce background fluorescence.[3]
 - Flow Cytometry: For suspension cells, wash once by centrifugation and resuspend in fresh buffer before analysis.[10] For adherent cells, detach them using a gentle method (e.g., trypsin-free dissociation buffer), wash, and resuspend for analysis.
 - Detect the fluorescent signal of Rhodamine 123 using an appropriate filter set (e.g., FITC channel, with excitation at 488 nm and emission collected around 525-535 nm).[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydrorhodamine 123 (DHR 123) | Dye | TargetMol [targetmol.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrorhodamine 123 [sigmaaldrich.com]
- 7. ovid.com [ovid.com]
- 8. turkishimmunology.org [turkishimmunology.org]
- 9. biotium.com [biotium.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydrorhodamine 123 (DHR 123) Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035253#dihydrorhodamine-123-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com